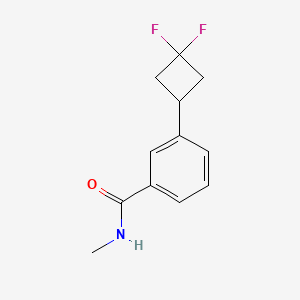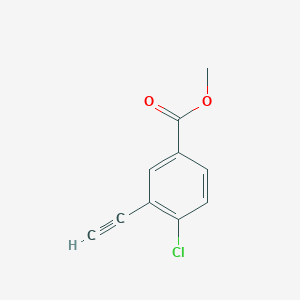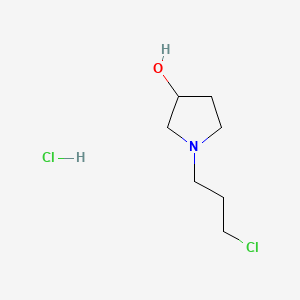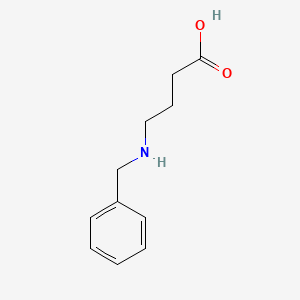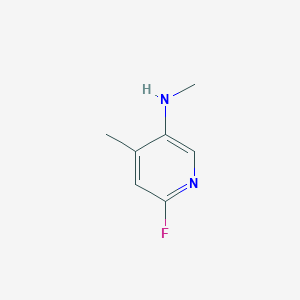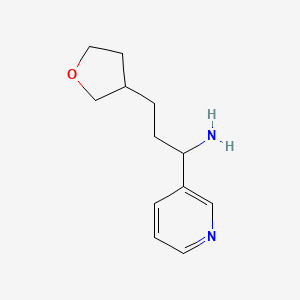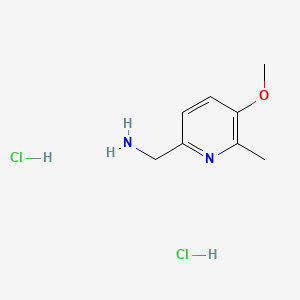
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with a molecular formula of C8H12N2O.2ClH. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5th position and a methyl group at the 6th position on the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride typically involves several steps:
Synthetic Routes: The starting material is usually a substituted pyridine derivative. The methoxy and methyl groups are introduced through specific reactions such as methylation and methoxylation.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation yields N-oxides, while reduction produces amine derivatives.
Scientific Research Applications
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific metabolites.
Comparison with Similar Compounds
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(6-methoxy-3-methylpyridin-2-yl)methanamine dihydrochloride and (5-methylpyridin-2-yl)methanamine share structural similarities.
Uniqueness: The presence of both methoxy and methyl groups at specific positions on the pyridine ring makes it unique, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C8H14Cl2N2O |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
(5-methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-8(11-2)4-3-7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H |
InChI Key |
BXYXURYLUYJDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


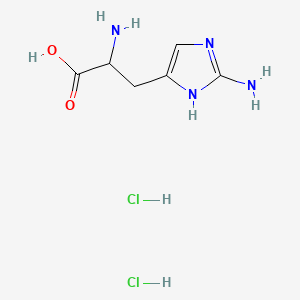
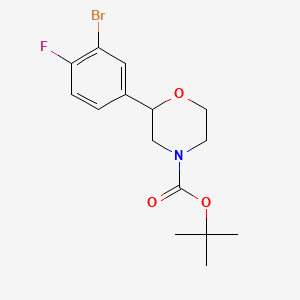
![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)
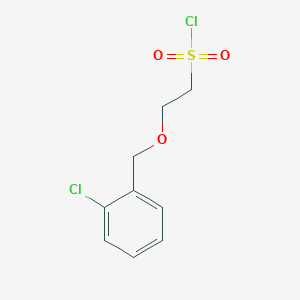
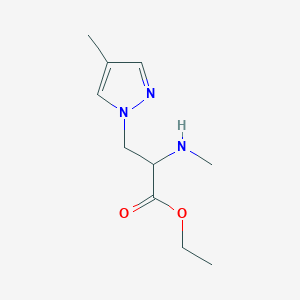
![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)
